molecular formula C19H30N4O5S B2619351 N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-83-1

N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2619351
CAS No.: 874805-83-1
M. Wt: 426.53
InChI Key: VOMPHDQAMKZQBX-UHFFFAOYSA-N
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Description

N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes both diethylamino and tosyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Oxazolidinone Ring: The initial step involves the synthesis of the oxazolidinone ring. This can be achieved by reacting an amino alcohol with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Tosyl Group: The oxazolidinone intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.

    Formation of the Oxalamide Linkage: The final step involves the coupling of the diethylaminoethyl group with the tosylated oxazolidinone intermediate using oxalyl chloride and a suitable base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The tosyl group can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, while the tosyl group can facilitate binding to specific sites. The oxalamide linkage provides structural stability and influences the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(dimethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide: Similar structure but with dimethylamino instead of diethylamino group.

    N1-(2-(diethylamino)ethyl)-N2-((3-mesyloxazolidin-2-yl)methyl)oxalamide: Similar structure but with mesyl instead of tosyl group.

Uniqueness

N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O5S/c1-4-22(5-2)11-10-20-18(24)19(25)21-14-17-23(12-13-28-17)29(26,27)16-8-6-15(3)7-9-16/h6-9,17H,4-5,10-14H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMPHDQAMKZQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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